2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide - 2034207-54-8

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Catalog Number: EVT-2802028
CAS Number: 2034207-54-8
Molecular Formula: C18H24N4O2
Molecular Weight: 328.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of ethers represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. Research indicates these compounds exhibit nanomolar potency for GIRK1/2 activation and improved metabolic stability compared to traditional urea-based GIRK activators [].

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogs and indoles. Notably, compound 7d within this series displayed potent antiproliferative activity against several cancer cell lines (HeLa, MCF-7, HT-29) []. It induced apoptosis, caused cell cycle arrest in the G2/M phase, and inhibited tubulin polymerization similarly to colchicine.

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist identified through high-throughput screening. This compound demonstrates strong in vivo antiplatelet and antithrombotic properties, making it a promising candidate for antiplatelet therapy [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors. It shows promising kinase selectivity and strong anticancer activity. Hu7691 has a favorable pharmacokinetic profile and exhibits high oral bioavailability in dogs [, ].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor developed for topical ocular delivery to treat neovascular age-related macular degeneration. It exhibits efficacy in rodent models of choroidal neovascularization and a favorable ocular pharmacokinetic profile [].

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its potential in combination therapies against cancer. Research explores its use alongside other anti-cancer agents or radiation therapy [, ].

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

  • Compound Description: SB-3, a Schiff base compound, exhibits potent anticancer activity against the hepatocellular carcinoma cell line, HepG2. It demonstrates dose-dependent cytotoxicity and inhibits DNA synthesis in HepG2 cells, leading to apoptosis [].

Properties

CAS Number

2034207-54-8

Product Name

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

IUPAC Name

2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Molecular Formula

C18H24N4O2

Molecular Weight

328.416

InChI

InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

VJUVENASKIVAGM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.